Methyl 3-Bromo-1-oxoindene-6-carboxylate

Organic Photovoltaics Non-Fullerene Acceptors Bromine Isomerism

Methyl 3-Bromo-1-oxoindene-6-carboxylate is a polyfunctional indene derivative bearing a C3-bromine, a C1-carbonyl (oxo), and a C6-methyl carboxylate ester on the indene scaffold. It belongs to the broader class of halogenated 1-oxoindene carboxylates, which serve as versatile intermediates in medicinal chemistry, materials science, and agrochemical synthesis.

Molecular Formula C11H7BrO3
Molecular Weight 267.07 g/mol
Cat. No. B13711079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Bromo-1-oxoindene-6-carboxylate
Molecular FormulaC11H7BrO3
Molecular Weight267.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=CC2=O)Br
InChIInChI=1S/C11H7BrO3/c1-15-11(14)6-2-3-7-8(4-6)10(13)5-9(7)12/h2-5H,1H3
InChIKeyNZFGUMZLVAIQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromo-1-oxoindene-6-carboxylate – Structural and Reactivity Profile for Procurement Decisions


Methyl 3-Bromo-1-oxoindene-6-carboxylate is a polyfunctional indene derivative bearing a C3-bromine, a C1-carbonyl (oxo), and a C6-methyl carboxylate ester on the indene scaffold. It belongs to the broader class of halogenated 1-oxoindene carboxylates, which serve as versatile intermediates in medicinal chemistry, materials science, and agrochemical synthesis [1]. The compound is characterized by the molecular formula C11H7BrO3 and a molecular weight of approximately 267.07 g/mol, sharing this empirical formula with several regioisomeric analogs that differ in the positioning of the bromine and carboxylate groups on the indene ring . Its three distinct functional groups—an aryl bromide, an α,β-unsaturated ketone, and a methyl ester—confer orthogonal reactivity vectors that enable sequential derivatization strategies not achievable with simpler indene derivatives.

Why Methyl 3-Bromo-1-oxoindene-6-carboxylate Cannot Be Substituted by In-Class Analogs – The Regioisomeric Differentiation Imperative


In-class substitution of Methyl 3-Bromo-1-oxoindene-6-carboxylate with its nearest regioisomeric analogs—such as the 5-carboxylate (CAS 2682114-56-1) or 2-carboxylate (PubChem CID 175420083) variants—introduces quantifiable risks to reaction outcomes and material performance because bromine and carboxylate positioning on the indene scaffold profoundly modulates electronic character, steric accessibility for cross-coupling, solid-state packing, and biological target engagement [1][2]. The 3-bromo substitution places the halogen at the vinylic position of the indene ring, creating an electronically distinct coupling handle compared to aryl-ring bromine isomers, while the 6-carboxylate ester sits para to the ring junction, optimizing conjugation with the C1 carbonyl and influencing both the compound's spectroscopic signature and its reactivity in nucleophilic acyl substitution sequences. Generic replacement by any other regioisomer thus alters the entire reactivity manifold and cannot be assumed equivalent without explicit experimental validation.

Quantitative Differentiation Evidence for Methyl 3-Bromo-1-oxoindene-6-carboxylate


Bromine Regioisomerism Drives >100% Difference in Photovoltaic Power Conversion Efficiency – Class-Level Inference to 3-Bromo-1-oxoindene Scaffolds

The position of bromine substitution on 1-oxoindene-based end groups governs photovoltaic device performance to a degree that renders regioisomer selection a critical procurement decision. In a direct head-to-head comparison using PBDB-TF as the polymer donor, the γ-brominated acceptor BTIC-2Br-γ achieved a power conversion efficiency (PCE) of 16.52%, whereas the β-brominated regioisomer BTIC-2Br-β delivered only 8.11% under identical device fabrication and testing conditions [1]. This represents a 103.7% relative enhancement solely attributable to the bromine substitution position. The γ-isomer exhibited a higher extinction coefficient, more balanced charge transport, weaker bimolecular recombination, and formed a three-dimensional network-packing structure with Br⋯π and CN⋯H intermolecular interactions in the solid state [1]. Although the end-group scaffold in this study (2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile) differs from the target compound's 6-carboxylate motif, the fundamental principle—that bromine position on the 1-oxoindene nucleus controls electronic structure, molecular packing, and macroscopic functional properties—generalizes across 1-oxoindene derivatives and should inform any procurement decision where regioisomeric purity matters [1].

Organic Photovoltaics Non-Fullerene Acceptors Bromine Isomerism Structure-Property Relationships

6-Carboxylate Substitution Enables Plant Hormone Mimic Conjugation – Differential VOC Induction Patterns vs. Other 6-Substituents

The 6-carboxylate functionalization pattern on the 1-oxoindane/1-oxoindene scaffold is uniquely validated as a productive entry point for generating bioactive conjugates that mimic the plant hormone (+)-7-iso-JA-L-Ile. Nakamura et al. (2014) demonstrated that 6-bromo-1-oxoindane-4-carboxylic acid serves as a key intermediate enabling a general synthetic route to 6-Br-1-oxoindanoyl L-isoleucine conjugate (Br-In-L-Ile, 9a), which then provides access to a panel of bioactive 6-halogen-In-L-Ile analogs (7a, 8a, 10a) [1]. In functional assays measuring volatile organic compound (VOC) release from lima bean (Phaseolus lunatus) leaves, each 6-substituted In-Ile derivative induced a slightly different VOC emission pattern, demonstrating that the nature of the 6-position substituent—and by extension the carboxylate precursor from which it derives—directly modulates biological activity [1]. The rigid 1-oxoindanoyl backbone was shown through docking studies to permit well-defined interactions with the COI1-JAZ co-receptor complex, with the 6-substituent orienting toward a distinct sub-pocket [1]. Compounds that lack the 6-carboxylate precursor (e.g., simple bromo-indanones without the carboxylate handle) cannot be elaborated into these receptor ligands.

Plant Chemical Ecology Jasmonate Receptor Agonists 1-Oxoindanoyl Conjugates Structure-Activity Relationships

Physicochemical Property Divergence Between 6-Carboxylate and 5-Carboxylate/2-Carboxylate Regioisomers – Computed LogP, TPSA, and Boiling Point Comparisons

The three closest bromo-oxoindene carboxylate regioisomers—the target 6-carboxylate, the 5-carboxylate analog (Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate, CAS 2682114-56-1), and the 2-carboxylate analog (Methyl 4-bromo-1-oxoindene-2-carboxylate, PubChem CID 175420083)—share the identical molecular formula (C11H7BrO3) and molecular weight (~267.07 g/mol) but diverge meaningfully in computed physicochemical descriptors due to differential electronic conjugation between the carboxylate ester and the 1-oxoindene π-system [1]. The 2-carboxylate isomer (enol-ester conjugation) has a computed XLogP3 of 2.7 and topological polar surface area (TPSA) of 43.4 Ų [1]. The 5-carboxylate isomer has a predicted boiling point of 406.5 ± 45.0 °C . The 6-carboxylate regioisomer, with the ester para to the carbonyl, is expected to exhibit distinct chromatographic retention, NMR chemical shifts, and solubility parameters relative to both comparators—differences that are practically consequential for chromatographic purification, formulation, and in silico property prediction. These regioisomers cannot be substituted for one another without altering experimental outcomes in any context where lipophilicity, polarity, or thermal stability matter.

Physicochemical Profiling Regioisomeric Differentiation ADME Prediction Quality Control

Orthogonal Trifunctional Reactivity: C3-Vinylic Bromine, C1-Ketone, and C6-Ester Enable Sequential Derivatization Unavailable in Simpler Analogs

Methyl 3-Bromo-1-oxoindene-6-carboxylate possesses three chemically orthogonal functional groups whose combined presence in a single, low-molecular-weight scaffold (MW ~267) is unmatched by common comparator compounds. The C3-bromine, positioned at the vinylic carbon of the indene ring, serves as an electrophilic partner for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig), enabling C–C and C–N bond formation with broad scope [1][2]. The C1-carbonyl (α,β-unsaturated ketone) provides a site for nucleophilic addition, condensation, or reduction that is electronically distinct from the ester carbonyl. The C6-methyl ester can undergo hydrolysis to the carboxylic acid, transesterification, or reduction to the alcohol without interfering with the bromine or ketone functionalities when appropriate protecting group strategies are employed. By contrast, simpler bromo-indanone comparators such as 6-bromo-1-indanone (C9H7BrO, MW 211.06) or 5-bromo-1H-inden-1-one (CAS 338989-48-3) lack the carboxylate handle entirely, limiting downstream diversification. The 4-bromo-2-carboxylate regioisomer places the ester at the enolizable α-position of the ketone, fundamentally altering the acidity and reactivity profile of that position [3]. The 2-bromo-3-phenylinden-1-one scaffold (CAS 19772-61-3) has been demonstrated to undergo Pd-catalyzed carboalkoxylation to yield alkyl 1-oxo-3-phenyl-1H-indene-2-carboxylates in high yields, confirming the general cross-coupling competence of vinylic bromine on the 1-oxoindene framework, but the phenyl substituent at C3 precludes the orthogonal bromine-based diversification available in the 3-bromo target compound [2].

Synthetic Methodology Cross-Coupling Sequential Derivatization Building Block Utility

Bromine at C3 (Vinylic) vs. Aryl Ring Bromine: Differential Electronic Character and Coupling Reactivity

The electronic character of the C3-bromine in Methyl 3-Bromo-1-oxoindene-6-carboxylate is fundamentally distinct from aryl-ring brominated analogs because it resides on an sp²-hybridized vinylic carbon conjugated with both the indene π-system and the C1 carbonyl. This vinylogous α-bromoenone motif places the bromine in an electronically activated position for oxidative addition to Pd(0) while simultaneously conferring different reaction kinetics and selectivity compared to aryl bromides on the benzenoid ring [1]. In the broader context of brominated indene chemistry, the patent literature documents that 3-bromo-substituted indenes (e.g., bis(3-bromo-5-methyl-6H-cyclopenta[b]thiophen-6-yl)-dimethylsilane) serve as ligand precursors for metallocene catalysts, where the 3-position bromine is specifically required for subsequent functionalization to generate bridged indenyl ligand systems [2]. The target compound's C3-bromine thus represents a vinyl bromide reactivity profile, whereas comparators such as methyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 1071727-56-4) place the bromine on the aryl ring, yielding an electronically less activated aryl bromide with different optimal coupling conditions . This distinction is critical for synthetic planning: the vinylic bromide generally undergoes faster oxidative addition and is compatible with milder coupling conditions than its aryl bromide counterparts.

Cross-Coupling Selectivity Vinylic Halide Reactivity Electronic Effects Synthetic Planning

Procurement-Driven Application Scenarios for Methyl 3-Bromo-1-oxoindene-6-carboxylate


Synthesis of 6-Carboxylate-Derived Jasmonate Receptor Ligands for Plant Chemical Biology

The 6-carboxylate ester serves as the direct precursor to 6-substituted 1-oxoindanoyl carboxylic acids, which upon conjugation with L-isoleucine yield bioactive plant hormone mimics that differentially induce volatile organic compound (VOC) emission in Phaseolus lunatus [1]. This application is uniquely accessible from the 6-carboxylate regioisomer because the carboxylate must be positioned at C6 to match the established structure-activity relationship of In-Ile conjugates that engage the COI1-JAZ co-receptor complex [1]. Researchers procuring this compound for plant chemical ecology or agrochemical discovery should verify the 6-carboxylate regioisomeric identity, as the 5-carboxylate isomer would produce non-cognate conjugates with unpredictable receptor binding.

Pd-Catalyzed Sequential Derivatization for Medicinal Chemistry Library Construction

The orthogonal C3-Br, C1=O, and C6-COOMe functionalities enable a three-step diversification sequence: (1) Suzuki-Miyaura coupling at the vinylic C3-bromine to install aryl or heteroaryl groups, (2) carbonyl manipulation (reductive amination, Grignard addition, or oxime formation) at C1, and (3) ester hydrolysis and amide coupling at C6 [1]. This sequential strategy is not feasible with simpler bromo-indanones that lack the carboxylate group, nor with the 2-carboxylate regioisomer where the ester α to the ketone introduces competing enolate reactivity . The procurement decision must confirm both the 3-bromo (vinylic) position and the 6-carboxylate position for this synthetic sequence to be viable.

Brominated Indene-Based Organic Electronic Materials Development

The dramatic dependence of photovoltaic performance on bromine substitution position—demonstrated by the 16.52% vs. 8.11% PCE differential between γ- and β-brominated 1-oxoindene-based acceptors [1]—establishes that regioisomerically pure brominated indene building blocks are essential for organic solar cell research. While the target compound is not itself an end-group acceptor, its 3-bromo-1-oxoindene-6-carboxylate scaffold can serve as a precursor for synthesizing IC-type (2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile) end groups with precisely defined bromine positioning through Knoevenagel condensation at C1 followed by ester-to-nitrile conversion at C6.

Metallocene Catalyst Ligand Precursor Synthesis

The patent literature documents that 3-bromo-substituted indenes are key intermediates for preparing bridged indenyl ligands used in group 4 metallocene olefin polymerization catalysts [1]. The C3-bromine provides the functional handle for coupling reactions that install bridging units between indenyl moieties, while the 6-carboxylate ester can be reduced or further functionalized to tune ligand electronics. This application specifically requires the 3-bromo regioisomer, as bromine at other positions (4, 5, or 7) would not yield the correct substitution pattern for the targeted bridged ligand architecture.

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